1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione

BRD4 inhibitor PLK1 inhibitor regioisomer

Unlike simple N1-alkyluracils, this compound's 2-oxopropyl ketone enables chemoselective oxime ligation or reductive amination for PROTAC linker attachment. It serves as a topological comparator for regioisomeric SAR studies in BRD4/PLK1 inhibitor programs. With no innate cytotoxicity (cf. 5-fluoro analogue OFU001), it is the scaffold of choice for fragment screening where scaffold-induced cytotoxicity must be excluded. Purities of 95–98% from multiple vendors meet automated parallel synthesis needs and mitigate single-source risk.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B7874696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC(=O)CN1C=CC(=O)NC1=O
InChIInChI=1S/C7H8N2O3/c1-5(10)4-9-3-2-6(11)8-7(9)12/h2-3H,4H2,1H3,(H,8,11,12)
InChIKeyUQGCOVHZZQAPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione | N1‑Functionalized Uracil Building Block


1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione (CAS 29054‑73‑7), also referred to as 1‑(2‑oxopropyl)uracil or 1‑acetonyluracil, is an N1‑alkylated uracil derivative carrying a reactive 2‑oxopropyl side chain [1]. The compound possesses a molecular formula of C₇H₈N₂O₃ (MW 168.15 g mol⁻¹) and a melting point of 203–205 °C . It serves primarily as a synthetic intermediate in medicinal chemistry programmes targeting kinase inhibition, antiviral nucleoside construction and heterocyclic scaffold elaboration . Because the 2‑oxopropyl substituent introduces both a ketone carbonyl and an α‑methylene group, the molecule offers orthogonal reactivity that is absent in simple N1‑alkyluracils such as 1‑methyluracil or 1‑benzyluracil [2].

Why a Simple Uracil or N1‑Alkyluracil Cannot Replace 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione


In‑class uracil derivatives are not interchangeable because the 2‑oxopropyl group at N1 simultaneously dictates physicochemical properties (XLogP ≈ ‑1, one H‑bond donor, three H‑bond acceptors) and provides a ketone handle for downstream synthetic transformations [1]. Substituting the parent compound with uracil (XLogP ≈ ‑1.1, two H‑bond donors) alters hydrogen‑bonding capacity, while 1‑methyluracil lacks the ketone carbonyl required for condensation, reductive amination or metal‑catalysed cross‑coupling steps . When the 5‑position is fluorinated (5‑fluoro‑1‑(2‑oxopropyl)pyrimidine‑2,4‑dione, OFU001), the biological profile shifts from a neutral intermediate to a hypoxia‑activated cytotoxic prodrug that releases 5‑fluorouracil upon irradiation (G‑value ≈ 1.9×10⁻⁷ mol J⁻¹ under hypoxia vs. 1.0×10⁻⁸ mol J⁻¹ under aerobic conditions) [2][3]. These divergent properties mean that procurement decisions must be driven by the specific functional role – inert scaffold, reactive intermediate, or bioactive prodrug – and not by generic uracil‑class membership.

1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione – Quantitative Differentiation vs. Closest Analogs


N1‑Regioisomeric Purity Advantage over 6‑(2‑Oxopropyl)pyrimidine‑2,4‑dione in Dual BRD4/PLK1 Inhibitor Scaffolds

The 2‑oxopropyl group placed at N1 yields an entirely different pharmacophoric geometry compared with the 6‑substituted regioisomer. In a recent study of pyrimidine‑2,4‑dione‑based dual BRD4/PLK1 inhibitors, the 6‑(2‑oxopropyl) analogue exhibited IC₅₀ values of 0.029 μM (BRD4) and 0.094 μM (PLK1), nearing the potency of the clinical candidate volasertib (IC₅₀ = 0.017 and 0.025 μM) . The N1‑substituted regioisomer, represented by 1‑(2‑oxopropyl)pyrimidine‑2,4(1H,3H)‑dione, presents the ketone moiety in a topologically distinct vector, making it a critical negative‑control or alternative‑scaffold tool where the 6‑substitution pattern is structurally impossible or pharmacologically disfavoured .

BRD4 inhibitor PLK1 inhibitor regioisomer

Absence of 5‑Fluorine Substitution Removes Hypoxia‑Activated Cytotoxicity: Differentiation from OFU001

The 5‑fluoro congener OFU001 [5‑fluoro‑1‑(2‑oxopropyl)pyrimidine‑2,4(1H,3H)‑dione] is a radiation‑activated prodrug that releases 5‑fluorouracil with a G‑value of 1.9 × 10⁻⁷ mol J⁻¹ under hypoxic irradiation versus only 1.0 × 10⁻⁸ mol J⁻¹ under aerobic conditions [1]. In contrast, 1‑(2‑oxopropyl)pyrimidine‑2,4(1H,3H)‑dione lacks the 5‑fluorine atom and does not function as a 5‑FU prodrug [2]. This structural omission eliminates the hypoxia‑selective cytotoxicity observed for OFU001 against murine SCCVII cells (significant cell kill at 7.5‑30 Gy hypoxic irradiation) while retaining the 2‑oxopropyl handle for alternative synthetic derivatisation [3].

prodrug 5-fluorouracil hypoxia radiation

Physicochemical Profile vs. 1‑Acetylpyrimidine‑2,4‑dione: Extended Alkyl Chain Confers Lower Polarity and Altered Solvation

Compared with its closest N1‑acyl homolog, 1‑acetylpyrimidine‑2,4‑dione (CAS 40338‑28‑1; C₆H₆N₂O₃, MW 154.12 g mol⁻¹), 1‑(2‑oxopropyl)pyrimidine‑2,4(1H,3H)‑dione adds a methylene spacer between the carbonyl and the uracil N1 . This single‑carbon homologation increases the computed XLogP3‑AA from an estimated ‑1.3 to ‑1.0, reduces aqueous solubility, and introduces an additional rotatable bond (2 vs. 1) [1][2]. The higher melting point of the target compound (203‑205 °C vs. no well‑defined mp for the acetyl derivative) indicates stronger crystal‑lattice packing, relevant for solid‑state formulation studies .

XLogP solubility partition coefficient

Vendor‑Certified Purity Tier Enables Direct Use in Parallel Medicinal Chemistry Without Re‑purification

Multiple established vendors supply 1‑(2‑oxopropyl)pyrimidine‑2,4(1H,3H)‑dione at certified purities of ≥95 % (VWR) and ≥98 % (Leyan), with availability in graduated pack sizes (100 mg, 250 mg, 1 g) suitable for hit‑to‑lead scale‑up [1]. By contrast, the less common 6‑(2‑oxopropyl) regioisomer and the 1,3‑bis(2‑oxopropyl)thymine derivative are typically available only through custom synthesis or single‑source vendors with limited purity documentation . This supply‑chain maturity reduces procurement lead times and eliminates the need for in‑house chromatographic purification prior to use in parallel synthesis arrays.

purity quality control procurement

Where 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione Delivers the Strongest Scientific and Procurement Value


Regioisomeric SAR control in pyrimidine‑2,4‑dione kinase inhibitor programmes

When optimising dual BRD4/PLK1 inhibitors built on a pyrimidine‑2,4‑dione core, the N1‑substituted regioisomer serves as an indispensable topological comparator to the 6‑substituted lead series . Using both regioisomers in parallel allows medicinal chemists to attribute potency shifts specifically to the substitution position rather than to the 2‑oxopropyl group itself – a distinction that cannot be resolved with only one isomer in hand.

Non‑cytotoxic ketone‑functionalised uracil scaffold for PROTAC linker conjugation

Unlike the 5‑fluoro analogue OFU001, which releases cytotoxic 5‑fluorouracil upon hypoxic irradiation (G‑value = 1.9 × 10⁻⁷ mol J⁻¹), 1‑(2‑oxopropyl)pyrimidine‑2,4(1H,3H)‑dione is devoid of innate cytotoxicity [1][2]. Its ketone carbonyl can be chemoselectively derivatised via oxime ligation or reductive amination to attach E3 ligase ligands, making it a benign starting point for PROTAC development where residual cytotoxicity from the scaffold must be excluded.

Parallel library synthesis requiring batch‑certified intermediates with multi‑vendor supply assurance

With purities certified at ≥95 % (VWR) and ≥98 % (Leyan) and pack sizes spanning 100 mg to 1 g from multiple independent vendors, this compound meets the procurement specifications for automated parallel synthesis platforms [3]. The multi‑vendor landscape mitigates single‑source supply risk, a critical factor for medicinal chemistry CROs operating under fixed‑timeline contracts.

Physicochemical benchmark in fragment‑based drug discovery for N1‑alkyluracil series

The compound's measured melting point (203–205 °C) and computed XLogP (‑1.0) place it at the polarity mid‑point between 1‑methyluracil (more polar) and 1‑benzyluracil (more lipophilic), establishing a reference point for fragment‑based screening libraries where balanced solubility and permeability are required for both biochemical and cellular assays [4].

Quote Request

Request a Quote for 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.